molecular formula C19H21ClFN3O3 B175311 8-Chloro-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 103481-72-7

8-Chloro-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B175311
CAS No.: 103481-72-7
M. Wt: 393.8 g/mol
InChI Key: PKKKDVJDIFMHHZ-UHFFFAOYSA-N
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Description

8-Chloro-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound belonging to the quinolone class of antibiotics. This compound is known for its potent antibacterial properties and is used in the treatment of various bacterial infections. Its unique structure, which includes a quinoline core, a cyclopropyl group, and a piperazinyl moiety, contributes to its effectiveness and specificity in targeting bacterial cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

    Chlorination and Fluorination:

    Attachment of the Piperazinyl Moiety: The piperazinyl group can be attached through a nucleophilic substitution reaction using a piperazine derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations in industrial production include the selection of appropriate solvents, catalysts, and reaction temperatures to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides, nucleophiles

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

8-Chloro-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: Studied for its antibacterial properties and its mechanism of action against bacterial cells.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.

    Industry: Utilized in the development of new antibacterial agents and in the formulation of pharmaceutical products.

Mechanism of Action

The antibacterial activity of 8-Chloro-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair in bacterial cells. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial growth and cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents on the quinoline core.

    Levofloxacin: A fluoroquinolone antibiotic with a similar structure but different stereochemistry and substituents.

    Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria and a different substitution pattern.

Uniqueness

8-Chloro-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct antibacterial properties and a broad spectrum of activity. Its cyclopropyl group and piperazinyl moiety contribute to its enhanced binding affinity and specificity for bacterial enzymes, making it a valuable compound in the development of new antibacterial agents.

Properties

IUPAC Name

8-chloro-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3/c1-9-6-23(7-10(2)22-9)17-14(21)5-12-16(15(17)20)24(11-3-4-11)8-13(18(12)25)19(26)27/h5,8-11,22H,3-4,6-7H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKKDVJDIFMHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908444
Record name 8-Chloro-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103481-72-7
Record name 3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103481727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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